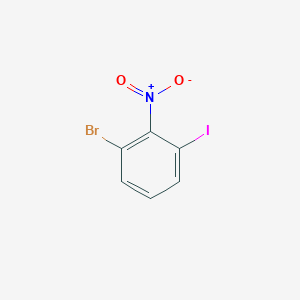

1-Bromo-3-iodo-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3BrINO2 . It has an average mass of 327.902 Da and a monoisotopic mass of 326.839172 Da .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions . For instance, the nitration of aromatic compounds like benzene can be achieved in the liquid phase . Direct nitration of a substituted benzene, where the substituent is electron-withdrawing (like NO2), generally produces the 1,3-isomer .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an iodo group, and a nitro group .Chemical Reactions Analysis

Nitro compounds like this compound can undergo various reactions. For example, they can participate in electrophilic aromatic substitution reactions . Additionally, 1-Bromo-2-nitrobenzene can undergo palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Physical And Chemical Properties Analysis

This compound has a density of 2.3±0.1 g/cm³, a boiling point of 324.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 53.4±0.3 cm³, and it has a polar surface area of 46 Ų .科学的研究の応用

Synthesis and Chemical Reactions

1-Bromo-3-iodo-2-nitrobenzene has been explored in various synthetic and chemical reaction studies. For instance, it has been used in ring halogenation reactions. Bovonsombat and Mcnelis (1993) demonstrated the use of [Hydroxy(tosyloxy)iodo]benzene as an effective catalyst in the halogenation of polyalkylbenzenes, leading to the production of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993). Additionally, Banwell et al. (2004) reported the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones via palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with beta-halo-enals, -enones, or -esters (Banwell et al., 2004).

Electochemistry and Spectroscopy

The electrochemical behavior and spectral properties of halonitrobenzenes, including this compound, have been a subject of research. Kitagawa et al. (1963) studied the voltammetry and electron paramagnetic resonance (EPR) spectra of halonitrobenzene anion radicals, contributing to a deeper understanding of their electrochemical properties (Kitagawa et al., 1963).

Structural Analysis

Structural analysis is another application area. Mroz et al. (2020) conducted anisotropic displacement parameters calculations and X-ray diffraction experiments on 1-(halomethyl)-3-nitrobenzene compounds, including the bromo variant, offering insights into their crystal structures (Mroz et al., 2020).

Nonlinear Optical Properties

The potential of this compound in nonlinear optical applications has been explored. For instance, Kumar et al. (2016) studied the nonlinear optical properties of 1-Iodo-3-Nitrobenzene, which can provide insights into similar compounds like this compound (Kumar et al., 2016).

Environmental and Sensing Applications

In the context of environmental and sensing applications, Vinoth et al. (2020) described the use of a zinc stannate-graphitic carbon nitride nanocomposite for the electrochemical sensing of nitrobenzene, which may have implications for detecting compounds like this compound (Vinoth et al., 2020).

作用機序

Target of Action

The primary target of 1-Bromo-3-iodo-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of benzene derivatives . This compound can undergo electrophilic aromatic substitution, which is a key reaction in the synthesis of various benzene derivatives .

Pharmacokinetics

Factors such as molecular weight, solubility, and stability would play a role in these processes .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have a wide range of applications in organic chemistry .

Safety and Hazards

将来の方向性

The future directions of research on 1-Bromo-3-iodo-2-nitrobenzene could involve exploring its potential applications in various chemical reactions, such as palladium-mediated Ullmann cross-coupling reactions . Additionally, further studies could investigate its physical and chemical properties, as well as safety measures for its handling and disposal .

特性

IUPAC Name |

1-bromo-3-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXDVNRQFNSTCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)

![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)